molecular formula C11H8O3 B1583617 5-Phenyl-2-furoic acid CAS No. 52938-97-3

5-Phenyl-2-furoic acid

Cat. No.: B1583617
CAS No.: 52938-97-3
M. Wt: 188.18 g/mol
InChI Key: GUOMINFEASCICM-UHFFFAOYSA-N
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Description

5-Phenyl-2-furoic acid is an organic compound with the molecular formula C11H8O3. It belongs to the class of furan derivatives, which are heterocyclic compounds containing a furan ring. This compound is characterized by a phenyl group attached to the furan ring at the 5-position and a carboxylic acid group at the 2-position. It is a white to light yellow powder or crystalline solid with a melting point of approximately 151°C .

Preparation Methods

5-Phenyl-2-furoic acid can be synthesized through various methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, phenyl boronic acid and methyl 5-bromofuran-2-carboxylate are coupled in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under a nitrogen atmosphere at elevated temperatures.

Chemical Reactions Analysis

5-Phenyl-2-furoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with copper(II) and zinc(II) acetates to form mononuclear complexes . These reactions often involve the use of common reagents such as palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions include various substituted furan derivatives and metal complexes.

Scientific Research Applications

5-Phenyl-2-furoic acid has several scientific research applications. It has emerged as a promising class of antimycobacterial agents that interfere with iron homeostasis in mycobacteria . This compound has been studied for its potential use in treating tuberculosis by targeting the salicylate synthase enzyme in Mycobacterium tuberculosis. Additionally, it has applications in the synthesis of other furan derivatives, which are valuable in medicinal chemistry for their antibacterial, antifungal, and antiviral properties .

Mechanism of Action

The mechanism of action of 5-Phenyl-2-furoic acid involves its interaction with specific molecular targets and pathways. In the context of its antimycobacterial activity, it targets the salicylate synthase enzyme (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are molecules that mycobacteria use to acquire iron from their environment. By inhibiting this enzyme, this compound disrupts iron acquisition, thereby impairing the growth and survival of the bacteria .

Comparison with Similar Compounds

5-Phenyl-2-furoic acid can be compared with other similar compounds, such as 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid . These compounds share the furan ring structure but differ in the substituents attached to the ring. For example, 5-formylfuran-2-carboxylic acid has a formyl group at the 5-position instead of a phenyl group. These structural differences result in variations in their chemical reactivity and biological activity. This compound is unique due to its phenyl group, which imparts distinct properties and applications, particularly in the field of antimycobacterial research.

Properties

IUPAC Name

5-phenylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOMINFEASCICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352978
Record name 5-Phenyl-2-furoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-97-3
Record name 5-Phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-2-furancarboxylic Acid
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Synthesis routes and methods I

Procedure details

To 5-phenyl-2-furaldehyde (35) (690 mg, 4.01 mmol) was added solid NaOH (176 mg, 4.40 mmol) then 10% NaOH solution (6.2 mL). Silver nitrate (680 mg, 4.00 mmol) was added and the reaction mixture heated to 60° C. for 4.5 hours then cooled to ambient temperature. The reaction mixture was then filtered and washed with water. The filtrate was acidified to pH 2 using 2N HCl and the precipitated product filtered and dried to give the title compound.
Quantity
690 mg
Type
reactant
Reaction Step One
Name
Quantity
176 mg
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
680 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-bromofuran-2-carboxylic acid (381 mg, 2 mmol), phenylboronic acid (488 mg, 4 mmol) in DMF (3 ml) was place in a microwave reaction tube and treated with a 2 M K3PO4(aq) (2 ml, 4 mmol). The solution was purged with nitrogen for 10 minutes before adding Pd(PPh3)4 (1.5 mg) catalyst. The mixture was again purged with nitrogen for 5 minutes before the reaction tube was sealed. The mixture was heated in a microwave oven at 150° C. for 30 minutes. The reaction mixture was filtered and the filtrate poured into 1N HCl (100 ml) with stirring. The precipitate was filtered and air-dried to give 209 mg of 5-phenylfuran-2-carboxylic acid. MS (ES−) found: (M−H)−=187.13.
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of the product from Step 103a (0.650 g, 3.78 mmol, 1 eq) in water (5.5 mL), t-BuOH (18.0 mL), and THF (18.0 mL) is added 2-methyl-2-butene (3.2 mL, 30.2 mmol, 8 eq), potassium phosphate monobasic (1.54 g, 11.3 mmol, 3 eq), then NaClO2 (1.03 g, 11.3 mmol, 3 eq) in that order. After four hours, the reaction is complete and diluted with 1 N NaOH (100 mL). The aqueous solution is extracted with ether (2×100 mL), and the aqueous layer is acidified with conc. HCl. The resulting solution is extracted with CH2Cl2 (3×100 mL). The organic layers are dried over MgSO4, and the solvent removed. The product is purified by silica gel chromatography using a Biotage Flash 40M column (10% EtOAc/1% formic acid/heptane). The solid remaining after removal of the solvent is filtered and recrystallized from EtOH and water to give the acid as a white crystalline solid (0.499 g, 70.2%). HRMS (FAB) calculated for C11H8O3+H 189.0473, found 189.0403.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
potassium phosphate monobasic
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
70.2%

Synthesis routes and methods IV

Procedure details

5-Bromo-furan-2-carboxylic acid methyl ester (5) (205 mg, 1 mmol) was coupled to phenylboronic acid (146 mg, 1.2 mmol) using Method E except that once the reaction was complete, the solvents were removed in vacuo. The crude residue was re-dissolved in EtOAc (10 ml) and 1M NaOH (20 ml) was added. The aqueous layer was extracted with EtOAc (3×10 ml), and the organic layer was discarded. The aqueous layer was acidified to pH 1 with conc. HCl, and extracted with EtOAc (3×10 ml). The combined organic layers were dried (MgSO4), filtered, and the solvent removed in vacuo to give the title compound.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 5-phenylfuran-2-carboxylic acid derivatives interact with their target, MbtI, and what are the downstream effects?

A1: 5-Phenylfuran-2-carboxylic acid derivatives act as inhibitors of MbtI, a salicylate synthase crucial for siderophore production in Mtb and Mab. These compounds bind to the active site of MbtI, competing with its natural substrates. [, ] This interaction disrupts the enzymatic activity of MbtI, effectively inhibiting the biosynthesis of siderophores. [, ] As siderophores are essential for iron acquisition, inhibiting their production hinders the growth and survival of Mtb and Mab, especially in iron-limited environments like the host. [, ]

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